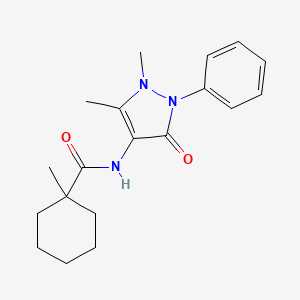![molecular formula C12H11Cl3N4O B5760423 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as an herbicide. This compound is commonly known as Chlorotoluron and belongs to the family of urea herbicides. The purpose of
Wirkmechanismus
The mechanism of action of Chlorotoluron involves the inhibition of photosynthesis in plants. Specifically, Chlorotoluron targets the photosystem II complex in chloroplasts, which is responsible for the conversion of light energy into chemical energy. By inhibiting this process, Chlorotoluron effectively starves the plant of energy, leading to its death.
Biochemical and Physiological Effects:
Chlorotoluron has been shown to have a range of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the disruption of cell membrane integrity, and the inhibition of cell division. In addition to its effects on plants, Chlorotoluron has also been shown to have toxic effects on aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Chlorotoluron for lab experiments is its high efficacy as an herbicide. This makes it an ideal compound for studying the effects of herbicides on plant growth and development. However, one of the limitations of Chlorotoluron is its potential toxicity to non-target organisms, which can make it difficult to study its effects in natural ecosystems.
Zukünftige Richtungen
There are a number of potential future directions for research on Chlorotoluron. One area of interest is the development of new herbicides based on the structure of Chlorotoluron. Another area of interest is the study of the environmental impacts of Chlorotoluron and other urea herbicides. Finally, there is a need for further research on the mechanisms of action of Chlorotoluron and its effects on non-target organisms.
Synthesemethoden
The synthesis of Chlorotoluron involves the condensation of 2,3-dichloroaniline and 4-chloropyrazole-1-carboxylic acid followed by the reaction with phosgene and ethylenediamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Chlorotoluron has been extensively studied for its potential use as an herbicide. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. In addition to its herbicidal properties, Chlorotoluron has also been studied for its potential use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(2,3-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N4O/c13-8-6-17-19(7-8)5-4-16-12(20)18-10-3-1-2-9(14)11(10)15/h1-3,6-7H,4-5H2,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKDICZPCNMYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NCCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(2,3-dichlorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)

![5-[(2-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5760360.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)

![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)

![N-[2-(diethylamino)-5-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5760424.png)
![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)
